5-(Furan-3-yl)-2-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Furan-3-yl)-2-methoxyaniline is an organic compound that features a furan ring substituted at the 3-position with an aniline group and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-3-yl)-2-methoxyaniline typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-(Furan-3-yl)-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or the furan ring itself.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furan ring and the aniline group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, ROH) are commonly employed.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced furan derivatives and amines.
Substitution: Various substituted furans and anilines.
Scientific Research Applications
5-(Furan-3-yl)-2-methoxyaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Furan-3-yl)-2-methoxyaniline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group at the 5-position.
2-Methoxyfuran: A furan derivative with a methoxy group at the 2-position.
3-Aminofuran: A furan derivative with an amino group at the 3-position.
Uniqueness
5-(Furan-3-yl)-2-methoxyaniline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
5-(furan-3-yl)-2-methoxyaniline |
InChI |
InChI=1S/C11H11NO2/c1-13-11-3-2-8(6-10(11)12)9-4-5-14-7-9/h2-7H,12H2,1H3 |
InChI Key |
UOKJORGQYJPEOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.